Ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate
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Overview
Description
Ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of an imidazo[1,5-a]pyrimidine core with an ethyl ester group at the 8-position, which contributes to its unique chemical properties.
Scientific Research Applications
Ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Explored for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
Target of Action
It’s worth noting that pyrimidine derivatives, which this compound is a part of, play a vital role in several biological activities . They are integral parts of DNA and RNA, imparting diverse pharmacological properties .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets in various ways, leading to a range of biological effects .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
It’s known that pyrimidine derivatives can have a wide range of biological effects, depending on their specific interactions with their targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1H-imidazole-4-carboxylic acid with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in ethanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,5-a]pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The ethyl ester group can be substituted with other functional groups to create derivatives with altered properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyrimidine-8-carboxylic acid, while reduction can produce tetrahydroimidazo[1,5-a]pyrimidine derivatives .
Comparison with Similar Compounds
Ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in their biological activities and applications.
Triazole-pyrimidine hybrids: These hybrids have shown promising neuroprotective and anti-inflammatory properties, similar to this compound.
Pyrimidine derivatives: Pyrimidine-based compounds are widely studied for their diverse biological activities, including antiviral, anticancer, and antimicrobial effects.
Properties
IUPAC Name |
ethyl 1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)7-8-10-4-3-5-12(8)6-11-7/h6,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDVJJDINZUHQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NCCCN2C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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